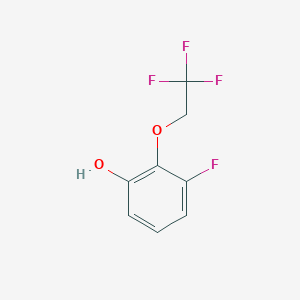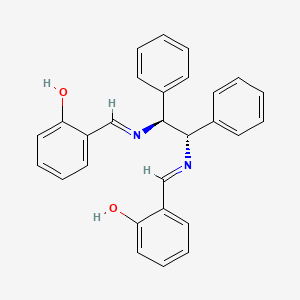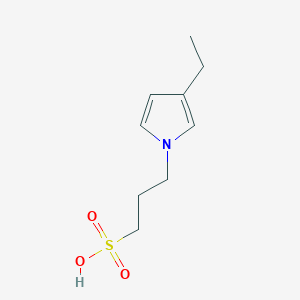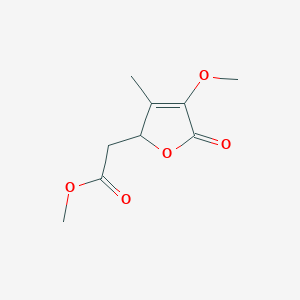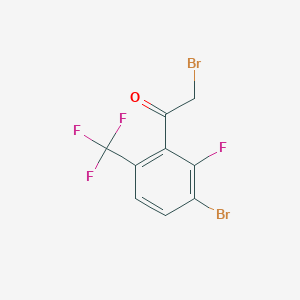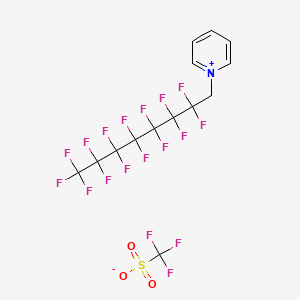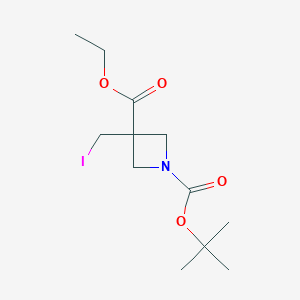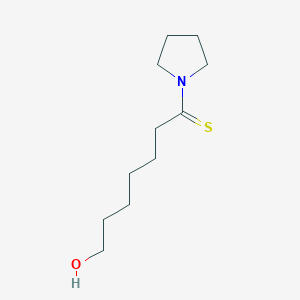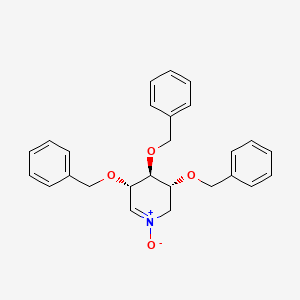
(3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of three benzyloxy groups attached to a tetrahydropyridine ring, with an additional oxygen atom forming an oxide group. The stereochemistry of the compound is defined by the (3R,4S,5S) configuration, which plays a crucial role in its chemical behavior and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by the formation of the tetrahydropyridine ring. The benzyloxy groups are introduced through benzylation reactions, and the final oxidation step is achieved using specific oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
化学反应分析
Types of Reactions
(3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the oxide group back to its original state.
Substitution: The benzyloxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution can introduce new functional groups, altering the compound’s properties.
科学研究应用
(3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism by which (3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide exerts its effects involves interactions with specific molecular targets. The benzyloxy groups and the tetrahydropyridine ring play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
(3R,4S,5S)-3,4,5-Tris(methoxy)-2,3,4,5-tetrahydropyridine 1-oxide: Similar structure with methoxy groups instead of benzyloxy groups.
(3R,4S,5S)-3,4,5-Tris(ethoxy)-2,3,4,5-tetrahydropyridine 1-oxide: Ethoxy groups replace the benzyloxy groups.
Uniqueness
The presence of benzyloxy groups in (3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide imparts unique chemical properties, such as increased hydrophobicity and specific steric interactions, distinguishing it from similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical behavior, applications, and comparisons with similar compounds
属性
分子式 |
C26H27NO4 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
(3R,4S,5S)-1-oxido-3,4,5-tris(phenylmethoxy)-2,3,4,5-tetrahydropyridin-1-ium |
InChI |
InChI=1S/C26H27NO4/c28-27-16-24(29-18-21-10-4-1-5-11-21)26(31-20-23-14-8-3-9-15-23)25(17-27)30-19-22-12-6-2-7-13-22/h1-16,24-26H,17-20H2/t24-,25+,26+/m0/s1 |
InChI 键 |
AVLNHQMPNAPJIL-JIMJEQGWSA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@H](C=[N+]1[O-])OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
规范 SMILES |
C1C(C(C(C=[N+]1[O-])OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15203491.png)
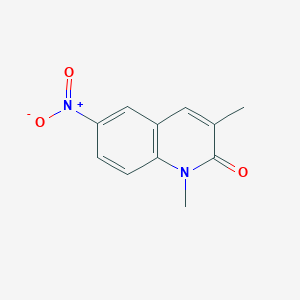
![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)

